molecular formula C8H5Br3O2 B14070874 2,4,6-Tribromo-3-methoxybenzaldehyde CAS No. 133871-69-9

2,4,6-Tribromo-3-methoxybenzaldehyde

Cat. No.: B14070874
CAS No.: 133871-69-9
M. Wt: 372.84 g/mol
InChI Key: UFQAZAHRAQNQJR-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,4,6-tribromo-3-methoxy-: is an aromatic compound with the molecular formula C8H5Br3O2 It is characterized by the presence of three bromine atoms, a methoxy group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,4,6-tribromo-3-methoxy- typically involves the bromination of 3-methoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 4, and 6 positions of the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of Benzaldehyde, 2,4,6-tribromo-3-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and purity of the final product. The reaction conditions are carefully monitored to maintain consistency and quality in the production process .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2,4,6-tribromo-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzaldehyde, 2,4,6-tribromo-3-methoxy- has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,4,6-tribromo-3-methoxy- involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity .

Comparison with Similar Compounds

    Benzaldehyde, 2,4,6-tribromo-3-methoxy-: is similar to other tribromo-substituted benzaldehydes, such as:

Uniqueness:

Properties

CAS No.

133871-69-9

Molecular Formula

C8H5Br3O2

Molecular Weight

372.84 g/mol

IUPAC Name

2,4,6-tribromo-3-methoxybenzaldehyde

InChI

InChI=1S/C8H5Br3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3

InChI Key

UFQAZAHRAQNQJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1Br)C=O)Br)Br

Origin of Product

United States

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